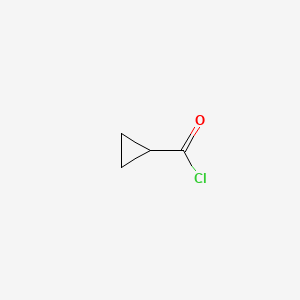
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid
Descripción general
Descripción
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid is a chemical compound with the molecular formula C10H15NO2S3 and a molecular weight of 277.43 g/mol . It is a pale-yellow to yellow-brown solid and is known for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization . This compound is used to control the molecular weight and polydispersity of polymers, making it valuable in the field of polymer chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid typically involves the reaction of 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid with propylthiol under controlled conditions . The reaction is carried out in a solvent mixture comprising acetate buffer at pH 5.5 and dioxane, with a monomer initial concentration of 1 mol/L . The reaction is monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid has several scientific research applications:
Polymer Chemistry: Used as a chain transfer agent in RAFT polymerization to control polymer molecular weight and polydispersity.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains. It forms a stable intermediate with the growing polymer chain, which can then undergo fragmentation to release the polymer and regenerate the chain transfer agent . This process ensures the production of polymers with well-defined molecular weights and low polydispersities .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 4-(((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid
Uniqueness
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid is unique due to its specific propylthio group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over polymer properties .
Propiedades
IUPAC Name |
4-cyano-4-propylsulfanylcarbothioylsulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S3/c1-3-6-15-9(14)16-10(2,7-11)5-4-8(12)13/h3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOMERYMNGUPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=S)SC(C)(CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate](/img/new.no-structure.jpg)
![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1181269.png)
![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1181270.png)

